molecular formula C9H11F3N4O2 B7054011 3-amino-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrazine-2-carboxamide

3-amino-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrazine-2-carboxamide

Cat. No.: B7054011
M. Wt: 264.20 g/mol
InChI Key: IQGFEZQCNYXGRV-UHFFFAOYSA-N
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Description

3-amino-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrazine-2-carboxamide is a synthetic organic compound characterized by the presence of a pyrazine ring substituted with an amino group and a carboxamide group

Properties

IUPAC Name

3-amino-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4O2/c1-8(18,9(10,11)12)4-16-7(17)5-6(13)15-3-2-14-5/h2-3,18H,4H2,1H3,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGFEZQCNYXGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC=CN=C1N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazine Ring: Starting with a suitable precursor such as 2,3-dichloropyrazine, the pyrazine ring is constructed through nucleophilic substitution reactions.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Hydroxylation and Carboxamide Formation: The hydroxy group is introduced through hydroxylation reactions, and the carboxamide group is formed via amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-amino-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxy groups facilitate hydrogen bonding with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(2-hydroxy-2-methylpropyl)pyrazine-2-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-amino-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazine-2-carboxamide: Similar structure but with variations in the hydroxy group positioning.

Uniqueness

The presence of the trifluoromethyl group in 3-amino-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrazine-2-carboxamide imparts unique chemical properties, such as increased stability and lipophilicity, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring enhanced membrane permeability and stability under various conditions.

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